molecular formula C16H22N4OS B12271129 1-(3-Methoxyphenyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine

1-(3-Methoxyphenyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B12271129
M. Wt: 318.4 g/mol
InChI Key: LSPVZSMVQAIEJT-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a thiadiazolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl and thiadiazolyl groups. Common synthetic routes include:

    Step 1: Formation of the piperazine ring through cyclization reactions.

    Step 2: Introduction of the methoxyphenyl group via electrophilic aromatic substitution.

    Step 3: Attachment of the thiadiazolyl group through nucleophilic substitution or coupling reactions.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The methoxy and thiadiazolyl groups can undergo substitution reactions with halogens or other nucleophiles, resulting in the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.

    Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group may facilitate binding to aromatic residues, while the thiadiazolyl group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine can be compared with similar compounds such as:

    1-(3-Methoxyphenyl)piperazine: Lacks the thiadiazolyl group, resulting in different chemical and biological properties.

    4-(3-(propan-2-yl)-1,2,4-thiadiazol-5-yl)piperazine: Lacks the methoxyphenyl group, affecting its binding affinity and reactivity.

    1-(3-Methoxyphenyl)-4-(thiadiazol-5-yl)piperazine: Similar structure but without the propan-2-yl group, leading to variations in steric and electronic effects.

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and interaction profiles not observed in its analogs.

Properties

Molecular Formula

C16H22N4OS

Molecular Weight

318.4 g/mol

IUPAC Name

5-[4-(3-methoxyphenyl)piperazin-1-yl]-3-propan-2-yl-1,2,4-thiadiazole

InChI

InChI=1S/C16H22N4OS/c1-12(2)15-17-16(22-18-15)20-9-7-19(8-10-20)13-5-4-6-14(11-13)21-3/h4-6,11-12H,7-10H2,1-3H3

InChI Key

LSPVZSMVQAIEJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NSC(=N1)N2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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